
Triselenophen-2-ylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triselenophen-2-ylphosphane is a unique organophosphorus compound with the molecular formula C12H9PSe3. It is characterized by the presence of three selenophene rings attached to a central phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triselenophen-2-ylphosphane typically involves the reaction of selenophene with phosphorus trichloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions: Triselenophen-2-ylphosphane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the selenophene rings and the central phosphorus atom .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to oxidize this compound, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form phosphine derivatives.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine to substitute hydrogen atoms on the selenophene rings.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and halogenated selenophenes .
Applications De Recherche Scientifique
Triselenophen-2-ylphosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of triselenophen-2-ylphosphane involves its interaction with molecular targets through its phosphorus and selenium atoms. These interactions can lead to the formation of coordination complexes, which can alter the activity of enzymes and other proteins. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular damage .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tris(2-furyl)phosphine: Similar to triselenophen-2-ylphosphane but with furan rings instead of selenophene rings.
Tris(2-thienyl)phosphine: Contains thiophene rings instead of selenophene rings
Uniqueness: this compound is unique due to the presence of selenium atoms in its structure, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs.
Propriétés
Formule moléculaire |
C12H9PSe3 |
|---|---|
Poids moléculaire |
421.1 g/mol |
Nom IUPAC |
tri(selenophen-2-yl)phosphane |
InChI |
InChI=1S/C12H9PSe3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
Clé InChI |
OLIFNJIVLCZWJT-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)P(C2=CC=C[Se]2)C3=CC=C[Se]3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



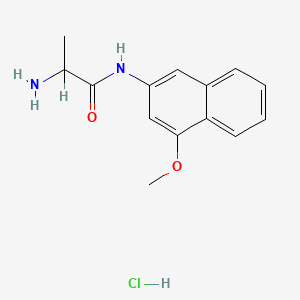

![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)


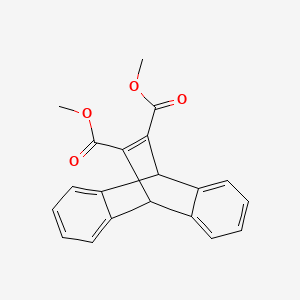
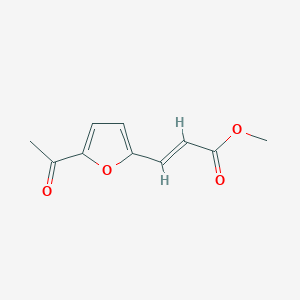
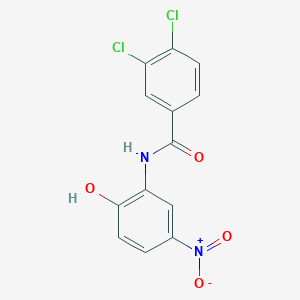



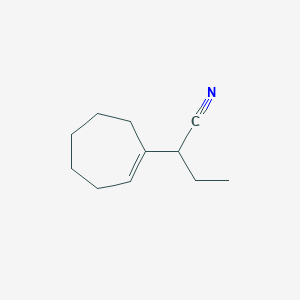
![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)
